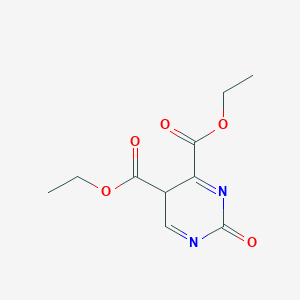
diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate typically involves the reaction of urea, oxalacetic ester, and aromatic aldehydesThe reaction conditions often include the use of a solvent such as acetic acid and heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition: It can participate in [2+4] cycloaddition reactions to form fused heterocyclic systems.
Condensation: The compound can undergo condensation reactions with nitrogen bis-nucleophiles to form complex structures.
Common Reagents and Conditions
Alkylation: Alkyl halides, KOH, MeCN
Cycloaddition: Various dienes and dienophiles
Condensation: Nitrogen bis-nucleophiles, suitable solvents
Major Products
The major products formed from these reactions include N-alkyl derivatives, fused heterocyclic compounds, and complex nitrogen-containing structures .
Scientific Research Applications
Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates: These compounds are synthesized using similar methods and have comparable chemical properties.
Ethyl 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates: These compounds are closely related and share similar reactivity patterns.
Uniqueness
Diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form complex heterocyclic structures makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H12N2O5 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
diethyl 2-oxo-5H-pyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
FEYBEFPBFXATCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=O)N=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















